N-(4-cyanophenyl)-5-isopropyl-3-isoxazolecarboxamide
Overview
Description
N-(4-cyanophenyl)-5-isopropyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.100776666 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
N-(4-cyanophenyl)-5-isopropyl-3-isoxazolecarboxamide has been studied for its synthesis and structural properties. For instance, the synthesis process involves reactions that yield this compound with high purity and specific structural configurations, as evidenced by X-ray analysis. Such detailed structural characterizations facilitate understanding of its physicochemical properties and potential applications in various fields, including material science and molecular engineering (Zhang et al., 2020)(Zhang et al., 2020).
Anticancer Potential
Research into this compound derivatives has indicated potential anticancer activity. A particular focus has been on derivatives exhibiting cytotoxicity against cancer cell lines, implying a role in chemotherapy, especially for colon cancer. The mechanism of action may involve inhibiting specific signaling pathways, which is crucial for developing novel chemotherapeutic agents (Shaw et al., 2012)(Shaw et al., 2012).
Material Science Applications
This compound and its derivatives have applications in material science, particularly in the synthesis of polyamides with unique properties such as heat resistance and solubility. This research highlights its role in developing new polymeric materials that could be used in various industrial applications, demonstrating the compound's versatility beyond pharmaceuticals (Yu et al., 2009)(Yu et al., 2009).
Corrosion Inhibition
The compound's derivatives have been evaluated for their effectiveness as corrosion inhibitors, an application of significant interest in materials science and engineering. Such studies are vital for the development of safer and more efficient methods to protect metals from corrosion, extending their life in harsh environments (Abu-Rayyan et al., 2022)(Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
N-(4-cyanophenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9(2)13-7-12(17-19-13)14(18)16-11-5-3-10(8-15)4-6-11/h3-7,9H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEURYKYRKCKRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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